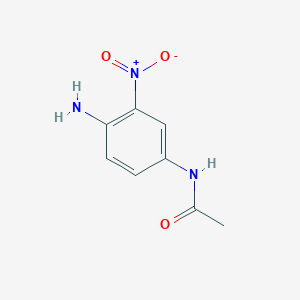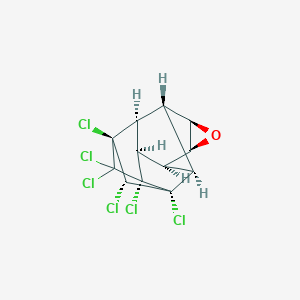![molecular formula C15H15NO B171118 4-[4-(Dimethylamino)phenyl]benzaldehyde CAS No. 173991-06-5](/img/structure/B171118.png)
4-[4-(Dimethylamino)phenyl]benzaldehyde
Übersicht
Beschreibung
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C15H15NO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a dimethylamino group and a formyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of dyes and other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde can be synthesized through several methods:
Formylation of 4-(Dimethylamino)biphenyl: This method involves the formylation of 4-(dimethylamino)biphenyl using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of 4-bromo-4’-(dimethylamino)biphenyl with a formylboronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde typically involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 4’-(Dimethylamino)[1,1’-biphenyl]-4-carboxylic acid
Reduction: 4’-(Dimethylamino)[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the biphenyl moiety.
4’-(Dimethylamino)[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Similar structure but with additional methyl groups on the amine.
Uniqueness
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of a dimethylamino group and a formyl group on a biphenyl scaffold, which imparts distinct chemical and physical properties. Its strong fluorescence and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
4-[4-(dimethylamino)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(2)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIVRXYXECSDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)









![N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine](/img/structure/B171103.png)

